molecular formula C19H19N3O4S B2672999 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone CAS No. 422533-18-4

1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone

Cat. No.: B2672999
CAS No.: 422533-18-4
M. Wt: 385.44
InChI Key: DVIPMUDVULHUMZ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials

Quinazolines are central to medicinal chemistry due to their broad spectrum of biological activities. Research has extensively covered the synthesis and application of quinazoline derivatives for electronic devices, highlighting their significance in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, offer great value for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, in particular, show potential as structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives are highlighted for their high-efficiency phosphorescent materials suitable for OLED applications, indicating a vast potential for optoelectronic innovations (Lipunova et al., 2018).

Medicinal Chemistry and Biological Activities

Quinazoline derivatives have been recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A new generation of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones, acting as competitive AMPA receptor antagonists, are emerging as promising in treating neurological disorders like epilepsy and schizophrenia. This underscores the quinazoline scaffold's versatility in contributing to novel therapeutic agents with significant biological activities (Elgemeie et al., 2019).

Anticancer Applications

Quinazoline derivatives are notably explored for their anticancer potential. These compounds have demonstrated effectiveness in inhibiting EGFR, making them relevant for cancer treatment. Recent patents and articles have focused on the discovery and development of quinazoline derivatives as anticancer drugs, highlighting the continuous innovation and the search for new therapeutic protein targets beyond EGFR. This activity demonstrates quinazoline derivatives' promising future in oncology, offering new avenues for the development of cancer therapeutics (Ravez et al., 2015).

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-9-8-20-18-13-4-2-3-5-14(13)21-19(22-18)27-11-17(25)12-6-7-15(23)16(24)10-12/h2-7,10,23-24H,8-9,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIPMUDVULHUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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